![molecular formula C18H20N4O2S B2505858 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1206987-67-8](/img/structure/B2505858.png)
2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Description
2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H20N4O2S and its molecular weight is 356.44. The purity is usually 95%.
BenchChem offers high-quality 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
Research on pyrazole-acetamide derivatives has shown their application in synthesizing coordination complexes with metals like Co(II) and Cu(II), which are characterized by their unique solid-state structures and supramolecular architectures. These complexes exhibit significant antioxidant activity, suggesting potential applications in mitigating oxidative stress-related conditions (Chkirate et al., 2019).
Heterocyclic Synthesis
The versatility of thioureido-acetamides in heterocyclic syntheses has been demonstrated, where they serve as starting materials in cascade reactions. These reactions efficiently yield a variety of heterocycles, such as iminothiazoles and imidazo[1,2-c]pyrimidines, showcasing the compound's utility in synthesizing structurally diverse and potentially biologically active molecules (Schmeyers & Kaupp, 2002).
Glutaminase Inhibition
A related compound, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), has been explored as a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS). This research underscores the potential therapeutic applications of acetamide derivatives in cancer treatment by inhibiting glutamine metabolism (Shukla et al., 2012).
Insecticidal Applications
The synthesis of new heterocycles from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor has revealed compounds with significant insecticidal activity against pests like the cotton leafworm. This suggests applications in developing safer, more effective insecticides (Fadda et al., 2017).
properties
IUPAC Name |
2-[1-ethyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-4-22-15(14-7-5-12(2)6-8-14)10-19-18(22)25-11-17(23)20-16-9-13(3)24-21-16/h5-10H,4,11H2,1-3H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHSESLGHZUKFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)NC2=NOC(=C2)C)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide |
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